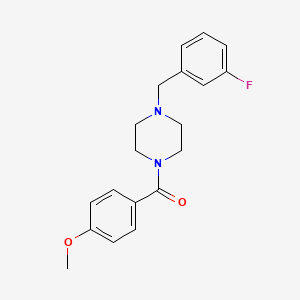
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as DCNP, is a synthetic chemical compound that has been widely used in scientific research due to its unique properties. DCNP is a member of the acrylamide family and is known for its ability to inhibit protein tyrosine phosphatase (PTP) activity.
Scientific Research Applications
DCNP has been extensively used in scientific research as a N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide inhibitor. N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. DCNP has been shown to inhibit the activity of several N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides, including N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide1B, SHP-1, and SHP-2. As a result, DCNP has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases, including cancer, diabetes, and obesity.
Mechanism of Action
DCNP inhibits N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can result in changes in cellular processes.
Biochemical and Physiological Effects:
DCNP has been shown to have several biochemical and physiological effects. Inhibition of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity by DCNP has been shown to promote insulin signaling and glucose uptake in adipocytes, suggesting a potential therapeutic application in the treatment of diabetes. DCNP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DCNP has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DCNP has several advantages for lab experiments, including its ability to selectively inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity and its high potency. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for DCNP research. One potential direction is the development of DCNP derivatives with improved potency and selectivity. Another direction is the investigation of the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in other diseases, such as neurodegenerative diseases. Finally, the development of DCNP-based therapeutics for the treatment of diseases such as diabetes and cancer is an exciting area of research.
Conclusion:
DCNP is a synthetic chemical compound that has been widely used in scientific research due to its ability to inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity. DCNP has several biochemical and physiological effects and has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases. Despite its potential toxicity and limitations, DCNP has several advantages for lab experiments and has exciting potential for future research and therapeutic applications.
Synthesis Methods
DCNP can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 4-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure DCNP.
properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLXPZFIFRIAU-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)









![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)